
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex organic molecule with potential implications in pharmacology and medicinal chemistry. Its unique structural features, including a piperidine ring, a pyrimidine moiety, and a thiazole component, suggest diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N3O3 with a molecular weight of approximately 367.449 g/mol. The structure can be broken down into significant components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Pyrimidine Moiety : A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
- Thiazole Component : A five-membered ring containing both sulfur and nitrogen.
Structural Comparison
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-one | Contains a piperidine ring and pyrimidine | Lacks the thiazole functionality |
2-(2-Methylpyrimidin-5-yloxy)piperidine | Similar piperidine structure with different substituents | Different pyrimidine substitution pattern |
3-(Pyridin-2-yloxy)piperidine | Contains a piperidine ring with a pyridine substituent | Different heterocyclic ring compared to pyrimidine |
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor , particularly in modulating various biochemical pathways. Preliminary studies suggest interactions with specific receptors that could lead to therapeutic effects. For instance, it may inhibit enzymes involved in metabolic pathways or signal transduction processes, although the exact mechanisms remain under investigation.
Anticancer Potential
The thiazole moiety in the compound has been linked to anticancer activity. Similar compounds have shown efficacy in inducing apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. For example, derivatives of thiazolidin compounds have demonstrated the ability to inhibit cell proliferation and migration in various cancer models . The potential for this compound to act similarly warrants further exploration.
Metabolic Effects
Compounds with similar structural characteristics have been studied for their effects on metabolic disorders. Some thiazolidin derivatives have been shown to enhance glucose uptake and modulate insulin sensitivity in preclinical models of type 2 diabetes . This suggests that our compound may also influence metabolic pathways, potentially offering therapeutic benefits for metabolic syndrome.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Amide Coupling : Formation of amide bonds between the piperidine and thiazole components.
- Ether Formation : Linking the pyrimidine moiety via ether bonds.
- Purification Techniques : Advanced methods such as column chromatography are employed to ensure high purity and yield of the final product.
Metabolic Studies
Research on thiazolidin compounds indicated their role in reversing insulin resistance in high-carbohydrate diet-induced models. These compounds improved glucose metabolism and reduced hyperglycemia, suggesting potential applications for our compound in treating metabolic disorders .
特性
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-10-8-15(20-12(3)18-10)23-14-6-5-7-21(9-14)17(22)16-11(2)19-13(4)24-16/h8,14H,5-7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLIFSMWGCUAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。